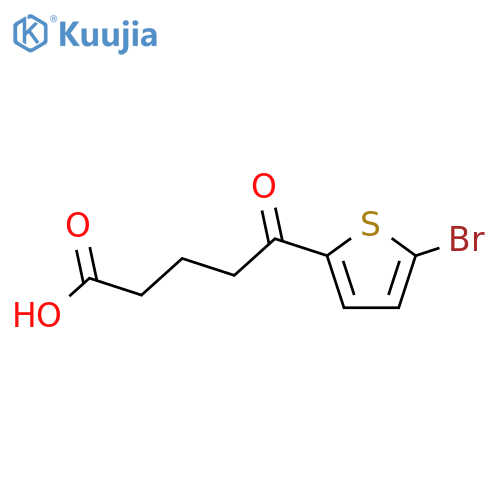

Cas no 90971-93-0 (5-(5-Bromo-2-thienyl)-5-oxovaleric acid)

90971-93-0 structure

商品名:5-(5-Bromo-2-thienyl)-5-oxovaleric acid

5-(5-Bromo-2-thienyl)-5-oxovaleric acid 化学的及び物理的性質

名前と識別子

-

- 5-(5-Bromo-2-thienyl)-5-oxovaleric acid

- 5-(5-bromothiophen-2-yl)-5-oxopentanoic acid

- 90971-93-0

- AKOS010338832

- 5-(5-Bromo-2-thienyl)-5-oxovalericacid

-

- MDL: MFCD08437600

- インチ: InChI=1S/C9H9BrO3S/c10-8-5-4-7(14-8)6(11)2-1-3-9(12)13/h4-5H,1-3H2,(H,12,13)

- InChIKey: KTXHOVYQNKWDPM-UHFFFAOYSA-N

- ほほえんだ: C(CC(=O)C1=CC=C(Br)S1)CC(=O)O

計算された属性

- せいみつぶんしりょう: 275.94558Da

- どういたいしつりょう: 275.94558Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 82.6Ų

5-(5-Bromo-2-thienyl)-5-oxovaleric acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 032711-25g |

5-(5-Bromo-2-thienyl)-5-oxovaleric acid |

90971-93-0 | 25g |

£367.00 | 2022-03-01 | ||

| A2B Chem LLC | AX77966-1g |

5-(5-Bromo-2-thienyl)-5-oxovaleric acid |

90971-93-0 | 1g |

$53.00 | 2024-05-20 | ||

| 1PlusChem | 1P01EZGU-1g |

5-(5-Bromo-2-thienyl)-5-oxovaleric acid |

90971-93-0 | 1g |

$81.00 | 2024-04-20 | ||

| A2B Chem LLC | AX77966-100g |

5-(5-Bromo-2-thienyl)-5-oxovaleric acid |

90971-93-0 | 100g |

$1477.00 | 2024-05-20 | ||

| Crysdot LLC | CD11019565-25g |

5-(5-Bromo-2-thienyl)-5-oxovaleric acid |

90971-93-0 | 95+% | 25g |

$348 | 2024-07-19 | |

| 1PlusChem | 1P01EZGU-25g |

5-(5-Bromo-2-thienyl)-5-oxovaleric acid |

90971-93-0 | 25g |

$543.00 | 2024-04-20 | ||

| Fluorochem | 032711-100g |

5-(5-Bromo-2-thienyl)-5-oxovaleric acid |

90971-93-0 | 100g |

£1332.00 | 2022-03-01 | ||

| A2B Chem LLC | AX77966-5g |

5-(5-Bromo-2-thienyl)-5-oxovaleric acid |

90971-93-0 | 5g |

$159.00 | 2024-05-20 | ||

| Chemenu | CM315223-25g |

5-(5-Bromo-2-thienyl)-5-oxovaleric acid |

90971-93-0 | 95% | 25g |

$328 | 2024-07-20 | |

| Chemenu | CM315223-25g |

5-(5-Bromo-2-thienyl)-5-oxovaleric acid |

90971-93-0 | 95% | 25g |

$328 | 2021-08-18 |

5-(5-Bromo-2-thienyl)-5-oxovaleric acid 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

90971-93-0 (5-(5-Bromo-2-thienyl)-5-oxovaleric acid) 関連製品

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量